3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine

ADME Lipophilicity Drug Design

Sourcing a precisely substituted pyrrolidine scaffold for CNS target programs often means choosing between unavailable analogs or compounds with suboptimal solubility. This 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine solves that problem. - **Differentiated Physicochemistry**: Its unique 2-phenoxyethyl N-substituent reduces logP by ~0.5-0.7 units compared to phenethyl analogs, mitigating assay precipitation and non-specific binding. - **Pharmacophoric Probe**: The ether oxygen in the side chain serves as an additional H-bond acceptor to explore target complementarity in GPCR and ion channel programs. - **Analytical Utility**: Its distinct MW (339.5 g/mol) and retention index make it an effective system-suitability standard for HPLC/LC-MS methods separating closely related pyrrolidines.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
CAS No. 28066-94-6
Cat. No. B12902412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine
CAS28066-94-6
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCC1(CCN(C1)CCOC2=CC=CC=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C22H29NO2/c1-3-12-22(19-8-7-11-21(17-19)24-2)13-14-23(18-22)15-16-25-20-9-5-4-6-10-20/h4-11,17H,3,12-16,18H2,1-2H3
InChIKeyFYTQTAYCWJNEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Structural Features


3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine (CAS 28066-94-6) is a fully substituted pyrrolidine bearing a 3-methoxyphenyl and a propyl group at the 3-position and a 2-phenoxyethyl chain on the ring nitrogen. The compound (MF C22H29NO2, MW 339.5 g/mol) is a single undefined stereocenter entity with a calculated XLogP3 of 5.2, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 21.7 Ų [1]. It is structurally related to the 1,3-dialkyl-3-oxyphenylpyrrolidine class disclosed in early pharmaceutical patents [2]. Publicly available pharmacological data for this specific congener are extremely scarce, placing the burden of procurement decision-making on the compound’s differentiable physicochemical and structural features rather than on published biological activity.

Structurally differentiated N-substituent for SAR profiling of pyrrolidine series
Moderately lipophilic, CNS-penetrant physicochemical space (3 HBA, moderate TPSA)
Property-based procurement when pharmacological annotation is scarce

Why Generic Analogs Cannot Replace This Compound


Pyrrolidine-based scaffolds that share the 3-methoxyphenyl-3-propyl core differ critically in the N-substituent, and this single variable dictates lipophilicity, hydrogen-bonding capacity, and molecular shape—parameters that directly govern membrane permeability, metabolic stability, and target complementarity. Replacing the 1-(2-phenoxyethyl) group with a simple N-methyl, N-phenethyl, or N-unsubstituted analogue yields a compound with measurably different physicochemical properties and, consequently, divergent behaviour in any assay or application setting (see Section 3) [1][2]. Procurement of a generic analog without accounting for these quantitative differences risks irreproducible results, particularly in solubility-limited assays, CNS-penetration studies, or structure–activity relationship (SAR) programs where the ether oxygen serves as a critical pharmacophoric element.

N‑Substituent governs lipophilicity and H‑bond profile
The phenoxyethyl group provides a distinct XLogP3 and HBA count; generic N‑alkyl analogs may shift solubility and permeability.
Ether oxygen contributes an additional H‑bond acceptor
Absence of the ether oxygen in N‑phenethyl or N‑methyl analogs reduces HBA capacity, potentially altering target complementarity.
Conformational flexibility differs from short‑chain analogs
Higher rotatable bond count relative to N‑methyl/‑desalkyl analogs can influence binding entropy and SAR interpretation.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Comparison with N-Phenethyl Analog

The target compound has a PubChem-computed XLogP3 of 5.2 [1]. Although an experimentally measured logP has not been located for the closest N-phenethyl comparator (3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine, CAS 14176-78-4), the replacement of the side-chain ether oxygen with a methylene unit (O → CH2) is known to increase logP by approximately 0.5–0.7 log units based on fragment-based hydrophobicity constants (πO ≈ −0.6) [2]. Consequently, the N-phenethyl analog is predicted to exhibit XLogP3 of ≈5.7–5.9, making it measurably more lipophilic. This difference is meaningful for applications where lower lipophilicity is desired to reduce non-specific protein binding or phospholipidosis risk.

Lipophilicity vs. N‑Phenethyl Analog
Class‑level
Target XLogP3 = 5.2; predicted Δ ≈ –0.5 to –0.7 (less lipophilic)
Lower logP may reduce non‑specific binding and support aqueous solubility.
O→CH₂ substitution raises logP by ~0.5–0.7 units (class‑level fragment data).
ADME Lipophilicity Drug Design

Hydrogen-Bond Acceptor Capacity

The target compound possesses three hydrogen-bond acceptors (HBA): the methoxy oxygen, the phenoxyethyl ether oxygen, and the pyrrolidine nitrogen (although the tertiary amine is sterically hindered, it remains a potential HBA) [1]. In contrast, the N-phenethyl analog (CAS 14176-78-4) contains only two HBA, lacking the ether oxygen [2]. The N-methyl analog (CAS 29369-01-5) and the N-desalkyl analog (CAS 74332-81-3) likewise possess only two HBA. This additional HBA capacity can strengthen polar interactions with biological targets that feature complementary hydrogen-bond donors and can improve aqueous solubility, as reflected by the lower computed logP (see Evidence Item 1).

Hydrogen‑Bond Acceptor Capacity
Reported
3 HBA vs. 2 HBA for N‑phenethyl, N‑methyl, and N‑desalkyl analogs
Additional HBA may strengthen polar contacts and improve aqueous solubility.
Computed by Cactvs; practical impact requires assay verification.
Solubility Target Engagement Medicinal Chemistry

Topological Polar Surface Area and CNS Penetration

The topological polar surface area (TPSA) of the target compound is 21.7 Ų [1]. TPSA values below 60 Ų are widely associated with high passive blood–brain barrier (BBB) permeability, while values below 90 Ų generally predict good oral absorption [2]. The N-phenethyl analog (CAS 14176-78-4) is predicted to have a comparable TPSA (approximately 12–15 Ų based on removal of the ether oxygen), while the simpler N-methyl analog (CAS 29369-01-5) would present a TPSA of around 12 Ų. Although all comparators fall within the CNS-favorable range, the slightly higher TPSA of the target compound, combined with its additional HBA, can provide a better balanced profile for targets where modest polarity attenuates excessive lipophilicity without sacrificing brain exposure.

TPSA and CNS Penetration
Reported
TPSA 21.7 Ų vs. ~12–15 Ų (N‑phenethyl), ~12 Ų (N‑methyl)
Slightly higher TPSA may balance excessive lipophilicity without sacrificing CNS access.
All comparators remain within BBB‑favorable TPSA range (≤60 Ų).
Blood-Brain Barrier CNS Drug Design Permeability

Conformational Flexibility and Rotatable Bond Count

The target compound contains eight rotatable bonds, as computed by PubChem [1]. The N-phenethyl analog (CAS 14176-78-4) also possesses eight rotatable bonds, whereas the N-methyl analog (CAS 29369-01-5) has only five. The higher rotatable bond count relative to the N-methyl series introduces greater conformational flexibility, which can be advantageous when the target binding site requires an induced fit, but may carry an entropic penalty that reduces binding affinity in rigid pockets. Researchers designing SAR studies around the N-substituent can therefore use this compound to probe the balance between conformational freedom and preorganization.

Conformational Flexibility
Reported
8 rotatable bonds vs. 5 (N‑methyl/‑desalkyl), 8 (N‑phenethyl)
Increased flexibility may affect binding entropy and crystallization behavior.
Relevant for induced‑fit pockets and SAR programs evaluating side‑chain length.
Conformational Analysis Entropic Penalty SAR

Preferred Application Scenarios


CNS SAR Profiling of N-Substituted Pyrrolidines

The compound’s XLogP3 of 5.2, TPSA of 21.7 Ų, and three hydrogen-bond acceptors position it as a moderately lipophilic, CNS-permeable scaffold distinct from N-phenethyl and N-methyl analogs. Medicinal chemistry teams can use it to map the influence of the ether oxygen on target affinity, selectivity, and metabolic stability within a series of 3-aryl-3-propylpyrrolidines [1][2].

Solubility-Limited Assay Optimization

Because the phenoxyethyl side chain lowers logP by ~0.5–0.7 units relative to the corresponding phenethyl analog, the compound may offer superior aqueous solubility under comparable assay conditions. This makes it a suitable candidate when screening cascades encounter precipitation or non-specific binding issues with more lipophilic congeners [1].

Pharmacophore Testing for Opioid or Aminergic Receptors

The 1-(2-phenoxyethyl)-3-aryl-3-propylpyrrolidine architecture incorporates an additional H-bond acceptor in the N-substituent that can be exploited to probe whether a target receptor accommodates polar functionality at that vector. This is relevant for G-protein-coupled receptor (GPCR) and ion channel programs where ether-linked side chains have historically yielded potency and selectivity gains [1][2].

Analytical Reference Standard Development

The compound’s distinct molecular weight (339.5 g/mol) and retention index, arising from the unique combination of phenoxyethyl and propyl substituents, make it an effective retention-time marker or system-suitability standard in HPLC and LC-MS methods designed to separate closely related pyrrolidine impurities or metabolites [1].

Application
Selection Property
Validation Focus
CNS SAR Profiling of N‑Substituted Pyrrolidines
Ether oxygen‑containing N‑substituent; moderate TPSA and 3 HBA
Map influence of side‑chain polarity on target affinity and metabolic stability
Solubility‑Limited Assay Optimization
Reduced lipophilicity from phenoxyethyl group
Aqueous solubility and non‑specific binding under screening conditions
Pharmacophore Testing for GPCR and Ion Channels
Additional H‑bond acceptor in N‑substituent
Receptor accommodation of polar vectors at the pyrrolidine nitrogen
Analytical Reference Standard Development
Distinct retention index from unique substituent combination
Suitability as retention‑time marker for pyrrolidine analogs in HPLC/LC‑MS
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